trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione
Overview
Description
Trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione is a complex chemical compound with the molecular formula C21H18N2O6 . It has a unique structure that offers potential in drug discovery, organic synthesis, and material science .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring three spiro-connected rings. The compound has a molecular weight of 394.4 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.4 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . It has a topological polar surface area of 95.1 Ų and a complexity of 647 . The compound is non-rotatable .Scientific Research Applications
Antimicrobial Activity : The compound exhibits potential as an antimicrobial agent. For example, Al-Romaizan (2020) synthesized new spiro[indol-thiazolidon-2,4-diones], which demonstrated in vitro antimicrobial activity (Al-Romaizan, 2020).
Synthetic Methodology : Efficient synthetic methods have been developed for derivatives of this compound. 许招会 et al. (2014) reported an efficient one-pot synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives, indicating potential for large-scale production and diverse applications (许招会 et al., 2014).
Novel Synthesis Approaches : Kumar et al. (2017) investigated reactions of indole-2,3-diones with biuret, offering a novel approach for synthesizing spiro[indole-triazines], which could be relevant for pharmaceutical applications (Kumar et al., 2017).
Stereochemistry and NMR Spectroscopy : Mager et al. (1989) conducted studies on the stereochemistry and NMR spectra of related spiro-1,3-dioxanes, which are crucial for understanding the molecular structure and properties of these compounds (Mager et al., 1989).
1,3-Dipolar Cycloaddition Reactions : Feng et al. (2015) described the synthesis of trispiropyrrolidine bisoxindoles through 1,3-dipolar cycloaddition reactions, showcasing the compound's versatility in organic synthesis (Feng et al., 2015).
Organocatalytic Applications : Najda-Mocarska et al. (2018) explored the use of thiourea organocatalysts in the synthesis of derivatives of this compound, contributing to the field of asymmetric synthesis (Najda-Mocarska et al., 2018).
Future Directions
properties
InChI |
InChI=1S/C21H18N2O6/c24-17-20(13-5-1-3-7-15(13)22-17)26-9-19(10-27-20)11-28-21(29-12-19)14-6-2-4-8-16(14)23-18(21)25/h1-8H,9-12H2,(H,22,24)(H,23,25) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXRSHKJNDFHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC3(O1)C4=CC=CC=C4NC3=O)COC5(C6=CC=CC=C6NC5=O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione | |
CAS RN |
442644-28-2 | |
Record name | 442644-28-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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